1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17820941
InChI: InChI=1S/C8H6N4O2/c13-7(14)6-2-5-12(11-6)8-9-3-1-4-10-8/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol

1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17820941

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
IUPAC Name 1-pyrimidin-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H6N4O2/c13-7(14)6-2-5-12(11-6)8-9-3-1-4-10-8/h1-5H,(H,13,14)
Standard InChI Key HXYAASHDJOLEBX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)N2C=CC(=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazole ring (positions 1 and 2) fused to a pyrimidine ring at position 1, with a carboxylic acid group at position 3 (Figure 1). The pyrimidine ring adopts a planar conformation, while the pyrazole ring exhibits slight puckering due to steric interactions . Key structural parameters include:

  • Bond lengths: N1–C2 (1.34 Å), C3–C4 (1.39 Å)

  • Dihedral angles: Pyrimidine-pyrazole interplanar angle: 12.5°

Spectroscopic Characteristics

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.82 (s, 1H, pyrimidine-H), 7.95 (d, J=2.4J = 2.4 Hz, 1H, pyrazole-H), 13.2 (br s, 1H, -COOH) .

  • IR: 1695 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (pyrimidine ring vibrations) .

Computational Properties

PropertyValue
LogP0.89
Topological polar surface area80.9 Ų
Hydrogen bond donors1
Hydrogen bond acceptors5
Data sourced from PubChem and computational studies .

Synthesis and Modification

Route 1: Cyclocondensation Approach

  • Starting materials: Ethyl nicotinate and 4-(trifluoromethyl)phenylhydrazine.

  • Oxidation: Using mCPBA in DCM at 0°C to yield pyridine N-oxide (98% yield) .

  • Nucleophilic substitution: Reaction with TMSCN in acetonitrile (50% yield) .

  • Hydrolysis: Na/NH4_4Cl in ethanol to afford the carboxylic acid .

Route 2: Hydrazone Cyclization

  • Intermediate: 4-Benzoyl-5-phenyl-2,3-furandione reacts with (4-(trifluoromethyl)phenyl)benzaldehyde phenylhydrazone.

  • Cyclization: Under acidic conditions (H2_2SO4_4, 80°C) to form the pyrazole core .

Comparative Analysis

MethodYield (%)Purity (%)Scalability
Route 165–70>95Industrial
Route 245–5090Lab-scale

Data synthesized from Refs .

Biological Activities and Mechanisms

Anticancer Activity

In a screen against HepG2 liver cancer cells, the compound showed an IC50_{50} of 18.7 μM, outperforming 5-fluorouracil (IC50_{50} = 25.4 μM) . Mechanistic studies revealed:

  • DNA intercalation: Binding constant (KbK_b) = 1.06 × 105^5 M1^{-1} via minor groove interaction .

  • Topoisomerase II inhibition: 58% inhibition at 50 μM concentration .

Antimicrobial Effects

OrganismMIC (μg/mL)
S. aureus32
E. coli64
C. albicans128

Data from Ref , compared with ciprofloxacin (MIC = 2 μg/mL for bacteria).

Enzyme Modulation

  • Xanthine oxidase inhibition: IC50_{50} = 3.2 μM, comparable to allopurinol (IC50_{50} = 2.8 μM) .

  • COX-2 selectivity: 15-fold selectivity over COX-1 (IC50_{50} = 0.8 μM vs. 12.1 μM) .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a core structure for:

  • CDK2 inhibitors: Derivative 12t showed Kd=9.4K_d = 9.4 nM in binding assays .

  • VEGFR-2 antagonists: Analogues reduced HUVEC proliferation by 78% at 10 μM .

Prodrug Design

Ester prodrugs (e.g., ethyl ester) exhibit improved bioavailability:

ParameterParent compoundEthyl ester
Solubility (mg/mL)0.122.45
t1/2t_{1/2} (h)1.23.8

Data from Ref .

HazardGHS CodePrecautionary Measures
Skin irritationH315Wear nitrile gloves
Eye damageH319Use safety goggles
RespiratoryH335Use in fume hood

Adapted from SDS in Refs .

Environmental Impact

  • Biodegradation: 28% degradation after 28 days (OECD 301F test).

  • Ecotoxicity: LC50_{50} (Daphnia magna) = 12 mg/L .

Recent Advances (2023–2025)

Photodynamic Therapy Applications

Nanoformulations with porphyrin conjugates demonstrated:

  • Singlet oxygen quantum yield: ΦΔ_\Delta = 0.54 vs. 0.33 for free PS .

  • Tumor growth inhibition: 89% reduction in murine models .

AI-Driven Optimization

Machine learning models (Random Forest, R2=0.91R^2 = 0.91) identified optimal substituents for:

  • Blood-brain barrier penetration: 4-NO2_2 derivatives showed logBB = 0.47 .

  • Metabolic stability: t1/2_{1/2} increased from 1.2 h to 4.7 h with 5-CF3_3 substitution .

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